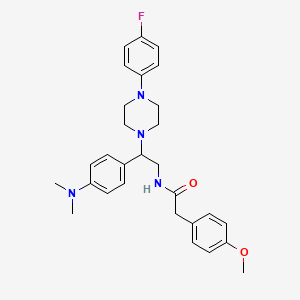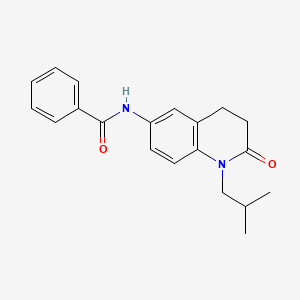![molecular formula C11H18ClF B2391193 1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane CAS No. 2287298-35-3](/img/structure/B2391193.png)
1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[111]pentane is a synthetic organic compound that belongs to the bicyclo[111]pentane family This class of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. A continuous flow process can be employed to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . The reaction conditions often include photochemical transformations and radical exchange processes to introduce the desired functional groups .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, can be achieved using light-enabled reactions that do not require additional additives or catalysts. This method allows for the preparation of large quantities of functionalized bicyclo[1.1.1]pentanes on a multi-gram scale .
化学反応の分析
Types of Reactions
1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction Reactions: Reduction can be used to modify the fluoropentyl chain.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bicyclo[1.1.1]pentane derivatives, while oxidation and reduction reactions can introduce or modify functional groups on the fluoropentyl chain.
科学的研究の応用
1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: The compound is used as a bioisostere in drug design to improve the pharmacokinetic properties of drug candidates.
Materials Science: Its unique structure makes it useful in the development of novel materials with specific properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which influence the compound’s reactivity and biological activity. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance the compound’s stability and binding affinity to its targets .
類似化合物との比較
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound with a similar core structure but without the chloromethyl and fluoropentyl groups.
1-(Chloromethyl)bicyclo[1.1.1]pentane: A simpler derivative with only the chloromethyl group.
3-(5-Fluoropentyl)bicyclo[1.1.1]pentane: A derivative with only the fluoropentyl group.
Uniqueness
1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane is unique due to the presence of both chloromethyl and fluoropentyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups allows for a wider range of chemical modifications and applications compared to its simpler analogs .
特性
IUPAC Name |
1-(chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClF/c12-9-11-6-10(7-11,8-11)4-2-1-3-5-13/h1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTSIDAKZGPGMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CCl)CCCCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,4-dimethylphenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2391114.png)


![N-{[3,5-dichloro-2-(difluoromethoxy)phenyl]methyl}but-2-ynamide](/img/structure/B2391120.png)




![3,4,5-trimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2391128.png)


![Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2391133.png)
